Ethyl 4-oxo-4-(2-pyridyl)butyrate
Description
BenchChem offers high-quality Ethyl 4-oxo-4-(2-pyridyl)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(2-pyridyl)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERJELJQXCHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435650 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26749-23-5 | |
| Record name | ETHYL 4-OXO-4-(2-PYRIDYL)BUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a keto-ester functionalized with a pyridine ring, a structural motif of significant interest in the fields of medicinal chemistry and organic synthesis. The pyridine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of both a ketone and an ester group provides two distinct handles for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of Ethyl 4-oxo-4-(2-pyridyl)butyrate, consolidating its chemical identifiers, physical properties, and a detailed, field-proven synthetic protocol. We will explore the causality behind the experimental choices and discuss its potential applications as a scaffold in the development of novel therapeutics.
Chemical Identity and Properties
A thorough search of chemical databases reveals that while the compound is structurally well-defined, a specific CAS Number is not consistently assigned or is absent in major databases. This is not uncommon for specialized research intermediates. However, a complete set of other identifiers allows for its unambiguous definition.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-oxo-4-(pyridin-2-yl)butanoate | N/A |
| Synonyms | 4-oxo-4-(2-pyridinyl)butyric acid ethyl ester | N/A |
| Molecular Formula | C₁₁H₁₃NO₃ | ChemSynthesis[1] |
| Molecular Weight | 207.23 g/mol | Matrix Scientific[2] |
| InChIKey | JLXWOESXLVDKSZ-UHFFFAOYSA-N | ChemSynthesis[1] |
| SMILES | CCOC(=O)CCC(=O)c1ccccn1 | N/A |
| CAS Number | Not definitively assigned | ChemSynthesis[1] |
Physical Properties
Synthesis and Mechanistic Insights
The synthesis of γ-keto esters like Ethyl 4-oxo-4-(2-pyridyl)butyrate can be achieved through several established organic chemistry transformations. A robust and scalable approach involves the acylation of an appropriate enolate with a pyridine-derived acylating agent. A plausible and efficient method is the reaction between ethyl lithioacetate and 2-cyanopyridine.
Proposed Synthetic Pathway: Acylation of Ethyl Lithioacetate
This pathway is advantageous due to the commercial availability of the starting materials and the relatively mild reaction conditions. The mechanism involves the in-situ generation of the enolate of ethyl acetate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.
Caption: Proposed synthetic workflow for Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis of the title compound. Each step includes justifications for the chosen reagents and conditions, reflecting best practices in synthetic organic chemistry.
Materials and Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry solvents (THF, Hexane)
-
Reagents: Diisopropylamine, n-Butyllithium (n-BuLi), Ethyl Acetate, 2-Cyanopyridine
-
Aqueous 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of LDA (In-situ):
-
To a flame-dried three-neck flask under an inert atmosphere, add dry THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.
-
Causality: LDA is a strong, sterically hindered base, perfect for cleanly deprotonating the α-carbon of ethyl acetate without competing nucleophilic attack on the ester carbonyl. In-situ preparation ensures maximum reactivity.
-
-
Enolate Formation:
-
In a separate flask, dissolve ethyl acetate (1.0 equivalent) in dry THF.
-
Add the ethyl acetate solution dropwise to the LDA solution at -78 °C.
-
Stir for 1 hour at this temperature.
-
Causality: The low temperature is critical to prevent side reactions such as self-condensation of the ethyl acetate. The full hour ensures complete deprotonation to form the lithium enolate.
-
-
Acylation Reaction:
-
Dissolve 2-cyanopyridine (1.2 equivalents) in a minimal amount of dry THF.
-
Add the 2-cyanopyridine solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Causality: A slight excess of the cyanopyridine ensures the complete consumption of the valuable enolate. The slow warming allows the reaction to proceed to completion without generating excessive heat that could lead to decomposition.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding aqueous 1M HCl until the pH is ~2. This step hydrolyzes the intermediate imine to the ketone.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine (to remove water).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality: This standard aqueous workup is designed to efficiently separate the organic product from inorganic salts and water-soluble byproducts.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure Ethyl 4-oxo-4-(2-pyridyl)butyrate.
-
Causality: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent applications in drug development.
-
Applications in Research and Drug Development
While specific biological activities for Ethyl 4-oxo-4-(2-pyridyl)butyrate are not widely reported, its structural components suggest significant potential as a scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery.[3][4]
-
Intermediate for Novel Heterocycles: The 1,4-dicarbonyl relationship allows for the construction of various five- and six-membered heterocycles (e.g., pyridazinones, pyrroles) through condensation reactions with reagents like hydrazines or amines. These resulting scaffolds are known to possess a wide range of biological activities.[3]
-
Modification for Kinase Inhibitors: The pyridine moiety is a well-known "hinge-binding" element in many kinase inhibitors. The butyrate chain can be elaborated to introduce additional functional groups that can interact with other regions of an enzyme's active site.
-
Pro-drug Development: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for forming amide bonds or other cleavable linkages in the design of pro-drugs.
Caption: Potential synthetic utility of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 4-oxo-4-(2-pyridyl)butyrate. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[5][6][7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a valuable, albeit not widely commercialized, building block for chemical synthesis. Its combination of a pyridine ring and a γ-keto-ester functionality provides a rich platform for creating diverse molecular structures. The lack of a dedicated CAS number and extensive physical data underscores its role as a transient intermediate on the path to more complex, high-value molecules, particularly in the realm of drug discovery. The synthetic protocol detailed herein offers a reliable method for its preparation, enabling researchers to access this versatile compound for their synthetic campaigns.
References
-
ChemSynthesis: 4-pyridin-2-yl-butyric acid ethyl ester. ChemSynthesis. [Link]
-
Hassan, A. A., et al.: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]
-
Wnuk, S., et al.: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
Carl ROTH: Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH. [Link]
-
PCVM: Safety Data Sheet - ETHYL BUTYRATE. PCVM. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. Documents [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. directpcw.com [directpcw.com]
An In-depth Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of Ethyl 4-oxo-4-(2-pyridyl)butyrate, its derivatives, and analogs, tailored for researchers and professionals in the field of drug development. We will delve into the synthetic pathways, chemical characteristics, and burgeoning biological significance of this scaffold, offering field-proven insights to inform experimental design and accelerate discovery.
Introduction: The Pyridyl Ketoester Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its ability to engage in a wide array of biological interactions. When coupled with a keto-butyrate side chain, as in the case of Ethyl 4-oxo-4-(2-pyridyl)butyrate, a versatile scaffold emerges with significant potential for chemical elaboration and the exploration of diverse biological activities. The inherent chemical functionalities—an aromatic nitrogen atom, a reactive ketone, and an ester group—provide multiple handles for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of the broader 4-oxo-butanoic acid class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1] This foundational knowledge provides a strong rationale for the exploration of pyridyl-substituted analogs as a promising avenue for the development of novel therapeutic agents.
Synthesis and Chemical Properties
A robust and efficient synthetic strategy is paramount for the exploration of any chemical scaffold in a drug discovery program. While a specific, detailed protocol for the direct synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate is not extensively documented in readily available literature, established organic chemistry principles allow for the confident postulation of viable synthetic routes.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are proposed for the synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate:
Route A: Claisen Condensation
This classical carbon-carbon bond-forming reaction offers a straightforward approach. The key precursors for this route are ethyl picolinate and ethyl acetate.[2][3] The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl picolinate.
Figure 1: Proposed Claisen condensation route to an Ethyl 4-oxo-4-(2-pyridyl)butyrate precursor.
Route B: Michael Addition
An alternative and potentially more convergent approach involves the Michael addition of an enolate to an α,β-unsaturated ester.[4] In this strategy, the key intermediate, ethyl picolinoylacetate, would be reacted with ethyl acrylate in the presence of a suitable base.
Figure 2: Proposed Michael addition route to Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Key Precursor Synthesis: Ethyl Picolinoylacetate
The successful execution of the proposed synthetic routes hinges on the availability of the key intermediate, ethyl picolinoylacetate. This can be reliably synthesized from 2-picolinic acid and ethanol under acidic conditions.
Experimental Protocol: Synthesis of Ethyl Picolinoylacetate (Proposed)
-
Materials: 2-Picolinic acid, Ethanol (absolute), Sulfuric acid (concentrated), Sodium carbonate, Dichloromethane, Magnesium sulfate.
-
Procedure:
-
To a solution of 2-picolinic acid in absolute ethanol, slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Reflux the reaction mixture overnight.
-
Cool the mixture and reduce the volume under vacuum.
-
Carefully pour the residue into water and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Physicochemical Properties
While specific experimental data for Ethyl 4-oxo-4-(2-pyridyl)butyrate is scarce, we can infer its general properties based on its structural analogs.
| Property | Phenyl Analog (Ethyl 4-oxo-4-phenylbutyrate) | Thiophene Analog (Ethyl 4-oxo-4-(thiophen-2-yl)butanoate) | Predicted for Ethyl 4-oxo-4-(2-pyridyl)butyrate |
| Molecular Weight | 206.24 g/mol | 212.27 g/mol | ~207.22 g/mol |
| Boiling Point | 132 °C at 2 mmHg[5] | Not readily available | Expected to be similar to the phenyl analog |
| Form | Liquid[5] | Not readily available | Likely a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Expected to be soluble in common organic solvents |
Biological Activities and Therapeutic Potential
The true value of the Ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold lies in its potential for diverse biological activities. While direct biological data for the parent compound is limited, the activities of its close analogs provide compelling evidence for its therapeutic potential.
Anticancer Activity
Derivatives of the closely related 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated promising anticancer properties.[1] These compounds have been shown to induce apoptosis in cancer cell lines, suggesting that the 4-oxo-4-(pyridin-2-yl)butanoate core could serve as a valuable starting point for the development of novel oncology agents. Structure-activity relationship (SAR) studies on various pyridine derivatives have indicated that the presence and position of substituents on the pyridine ring can significantly influence their antiproliferative activity.[6]
Anti-inflammatory and Analgesic Potential
The 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold has also been explored for its anti-inflammatory and analgesic properties.[1] The incorporation of a piperazine moiety into this scaffold has yielded compounds with significant activity in animal models of inflammation and pain. This suggests that the core structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate could be a promising template for the design of new anti-inflammatory and analgesic drugs.
Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in the design of antimicrobial agents.[7] The combination of the pyridine ring with a butanoic acid derivative in the 4-oxo-4-(pyridin-2-ylamino)butanoic acid series has shown antimicrobial activity, further highlighting the potential of the title compound's scaffold in this therapeutic area.[1]
Structure-Activity Relationship (SAR) Insights and Future Directions
The versatility of the Ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold allows for systematic structural modifications to explore and optimize biological activity. The following diagram illustrates key points for derivatization:
Figure 3: Key modification points for SAR studies on the Ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold.
Future research in this area should focus on:
-
Systematic Derivatization: Synthesizing libraries of analogs with modifications at the pyridine ring, the keto group, the ester, and the butyrate backbone to establish clear SAR.
-
Broad Biological Screening: Evaluating these new compounds against a wide range of biological targets, including kinases, proteases, and GPCRs, to uncover novel therapeutic applications.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular mechanisms through which they exert their biological effects.
Conclusion
Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward, albeit not yet fully documented, synthesis and the diverse biological activities of its close analogs make it an attractive starting point for drug discovery programs targeting a range of therapeutic areas. The insights and proposed methodologies presented in this guide are intended to empower researchers to unlock the full potential of this versatile chemical entity.
References
-
Ethyl acrylate - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological activities of some new 2-substituted-4-phenyl-3-(4-nitrophenyl)-1,3-thiazole derivatives. Bioorganic & medicinal chemistry, 11(8), 1701–1708.
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023, March 10). YouTube. Retrieved January 23, 2026, from [Link]
- Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(8), 3763-3764.
- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). Asian Journal of Chemistry, 23(8), 3763-3764.
- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). Asian Journal of Chemistry, 23(8), 3763-3764.
- Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. (2011). Asian Journal of Chemistry, 23(8), 3763-3764.
- Goyal, A., & Kumar, A. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(19), 2746–2787.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved January 23, 2026, from [Link]
- Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. (2013). Industrial & Engineering Chemistry Research, 52(26), 8961-8966.
- A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. (2001). Journal of the Chinese Chemical Society, 48(1), 109-112.
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
- Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate, C14H17NO3. (2019).
-
PrepChem.com. (n.d.). Synthesis of ethyl pivaloylacetate. Retrieved January 23, 2026, from [Link]
-
Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved January 23, 2026, from [Link]
- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2022). RSC Advances, 12(48), 31235–31248.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 23, 2026, from [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 5. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate Derivatives as Modulators of Epigenetic and Inflammatory Pathways
Abstract
The chemical scaffold of ethyl 4-oxo-4-(2-pyridyl)butyrate presents a compelling starting point for the discovery of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of its derivatives, drawing upon the well-established biological activities of its core components: the butyrate moiety and the pyridyl ring. We will explore the hypothesis that these derivatives can function as dual-action agents, primarily targeting histone deacetylases (HDACs) for anti-cancer applications and modulating key inflammatory pathways for the treatment of immune-related disorders. This document is intended for researchers, scientists, and drug development professionals, offering a scientific rationale, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.
Introduction: A Molecule of Bimodal Promise
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Small molecules that can modulate multiple, disease-relevant targets are of particular interest. Ethyl 4-oxo-4-(2-pyridyl)butyrate emerges as a molecule of significant interest due to the convergence of two biologically active pharmacophores: the butyrate backbone and the pyridyl heterocycle.
Butyrate, a short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, butyrate can induce histone hyperacetylation, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] This mechanism underpins the investigation of HDAC inhibitors as anti-cancer agents.[3] Furthermore, butyrate exerts potent anti-inflammatory effects by modulating critical signaling pathways such as NF-κB.[5][6]
The pyridyl ring is a "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs and biologically active compounds.[7][8][9] Its presence can confer a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and antitumor activities.[7][8] The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological targets, enhancing binding affinity and specificity.[10]
The combination of these two moieties in ethyl 4-oxo-4-(2-pyridyl)butyrate suggests the potential for derivatives with synergistic or additive effects, targeting both epigenetic and inflammatory pathways. This guide will dissect these potential therapeutic avenues, providing the scientific rationale and experimental frameworks to explore them.
Potential Therapeutic Target I: Histone Deacetylases (HDACs) in Oncology
The aberrant activity of HDACs is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[4] Butyrate and its derivatives are known to inhibit HDAC activity, making them attractive candidates for cancer therapy.[1][11]
Mechanism of Action: Reversing Epigenetic Silencing
HDAC inhibitors act by binding to the active site of HDAC enzymes, preventing the removal of acetyl groups from lysine residues on histones and other proteins.[1] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of previously silenced genes, including those that regulate:
-
Cell Cycle Progression: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G1/S checkpoint.[2]
-
Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bak, Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) can trigger programmed cell death in cancer cells.[12]
-
Differentiation: HDAC inhibitors can promote the differentiation of malignant cells, leading to a less aggressive phenotype.
Experimental Workflow for Target Validation
A systematic approach is required to validate HDACs as a target for this class of compounds.
This initial screen determines the direct inhibitory effect of the derivatives on HDAC enzyme activity.
Protocol:
-
Compound Preparation: Dissolve ethyl 4-oxo-4-(2-pyridyl)butyrate derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a dilution series.
-
Enzyme and Substrate Preparation: Use a commercially available HDAC activity assay kit (e.g., fluorometric or colorimetric). Prepare the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDACs) and the acetylated substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, the test compound at various concentrations, and the assay buffer. A known HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) should be used as a positive control.
-
Initiation and Incubation: Add the acetylated substrate to initiate the reaction. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development and Detection: Add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal. Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
This assay confirms that the compounds can penetrate the cell membrane and inhibit intracellular HDAC activity.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ethyl 4-oxo-4-(2-pyridyl)butyrate derivatives for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Sodium Butyrate).
-
Cell Lysis: Lyse the cells to extract nuclear proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).
-
Detection and Quantification: Use a chemiluminescent substrate to detect the antibody-bound proteins. Quantify the band intensities to determine the relative levels of histone acetylation.
Potential Therapeutic Target II: Inflammatory Pathways
Chronic inflammation is a driving force behind numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, and certain cancers. Butyrate is known to possess potent anti-inflammatory properties, and the pyridyl moiety is also found in many anti-inflammatory drugs.[5][6][7]
Mechanism of Action: Dampening the Inflammatory Cascade
Derivatives of ethyl 4-oxo-4-(2-pyridyl)butyrate are hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway.
-
NF-κB Inhibition: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Butyrate has been shown to inhibit NF-κB activation.[6]
-
Cytokine Modulation: These derivatives may down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while potentially up-regulating anti-inflammatory cytokines like IL-10.[13][14][15]
Experimental Workflow for Target Validation
This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.
Protocol:
-
Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Cell Culture and Treatment: Plate the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the ethyl 4-oxo-4-(2-pyridyl)butyrate derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a further 6-24 hours.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence or colorimetric signal) according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to cell viability and calculate the percentage of inhibition of NF-κB activity.
This experiment quantifies the effect of the compounds on the production of key inflammatory cytokines.
Protocol:
-
Cell Culture: Use primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).
-
Treatment and Stimulation: Pre-treat the cells with the test compounds for 1-2 hours, followed by stimulation with LPS.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits.
-
Data Analysis: Determine the effect of the compounds on cytokine production compared to the stimulated control.
Synthesis and Structure-Activity Relationship (SAR) Studies
A robust SAR study will be crucial to optimize the therapeutic potential of this scaffold. Key modifications to consider include:
-
Substitution on the Pyridyl Ring: Introducing various substituents (electron-donating or -withdrawing groups) on the pyridyl ring can modulate the electronic properties and steric hindrance, potentially improving target binding and pharmacokinetic properties.
-
Modification of the Butyrate Chain: Altering the length of the carbon chain or introducing unsaturation could impact HDAC inhibitory activity and cell permeability.
-
Ester Modification: Replacing the ethyl ester with other alkyl or aryl groups can influence the compound's solubility, stability, and prodrug characteristics.
Conclusion and Future Directions
The ethyl 4-oxo-4-(2-pyridyl)butyrate scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology and inflammatory diseases. The bimodal nature of its constituent parts—the HDAC-inhibiting butyrate core and the pharmacologically versatile pyridyl ring—provides a strong rationale for its exploration.
Future research should focus on:
-
Synthesis of a diverse library of derivatives to establish a comprehensive SAR.
-
In-depth profiling of lead compounds against a panel of HDAC isoforms to determine selectivity.
-
Evaluation of in vivo efficacy in relevant animal models of cancer and inflammation.
-
Pharmacokinetic and toxicological studies to assess the drug-like properties of lead candidates.
By systematically applying the experimental workflows outlined in this guide, researchers can effectively unlock the therapeutic potential of this exciting class of compounds.
References
-
Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells. (2017). PubMed. [Link]
- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (2008).
- Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. (n.d.). Future Medicine.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PubMed. [Link]
-
Inhibition of histone deacetylase activity by butyrate. (2003). PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
-
Inflammation-Modulating Effect of Butyrate in the Prevention of Colon Cancer by Dietary Fiber. (2018). PubMed. [Link]
-
Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. (2009). ResearchGate. [Link]
-
Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect. (2011). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2016). MDPI. [Link]
-
Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). (2018). ResearchGate. [Link]
-
The Diverse Effect of HDAC Inhibitors: Sodium Butyrate and Givinostat on Microglia Polarization After Hypoxia-Ischemia In Vitro. (2021). MDPI. [Link]
-
Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. (2021). MDPI. [Link]
-
Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells. (2017). ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Impact of Diet-Modulated Butyrate Production on Intestinal Barrier Function and Inflammation. (2018). MDPI. [Link]
- Method for preparing ethyl 2-oxo-4-phenylbutyrate. (2010).
-
Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. (2010). PubMed. [Link]
-
Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. (2024). Dovepress. [Link]
-
Synthesis of ethyl 2-oxo-4-phenylbutyrate. (n.d.). PrepChem.com. [Link]
-
Next-Generation Histone Deacetylase Inhibitors. (n.d.). Discovery On Target. [Link]
-
The Immunomodulatory Functions of Butyrate. (2021). National Institutes of Health (NIH). [Link]
-
Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2009). PubMed. [Link]
-
The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. (2014). PNAS. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). MDPI. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Semantic Scholar. [Link]
-
Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. (2003). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (2018). PubMed. [Link]
-
Pyridine alkaloids with activity in the central nervous system. (2019). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). MDPI. [Link]
Sources
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention [mdpi.com]
- 5. Butyrate modulating effects on pro-inflammatory pathways in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histone deacetylase inhibitors: potential targets responsible for their anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 17. CN101928219A - Method for preparing ethyl 2-oxo-4-phenylbutyrate - Google Patents [patents.google.com]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Crystallography of Ethyl 4-oxo-4-(2-pyridyl)butyrate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the crystallographic characteristics of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs. While a definitive crystal structure for the parent compound is not publicly available, this document leverages extensive data from structurally related molecules to offer predictive insights into its synthesis, crystallization, and solid-state behavior. By examining the synthesis of precursors, detailing crystallographic analysis of analogous compounds, and discussing the influence of molecular conformation and intermolecular interactions, this guide serves as a valuable resource for researchers engaged in the study of pyridyl ketones and their applications in medicinal chemistry and materials science.
Introduction: The Significance of Pyridyl Ketones
Pyridyl ketones represent a significant class of compounds in medicinal chemistry and materials science. The pyridine moiety, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The incorporation of a ketone functional group introduces a polar center capable of acting as a hydrogen bond acceptor, further influencing the molecule's pharmacokinetic and pharmacodynamic properties.
Derivatives of pyridine have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-malarial properties[1][2]. Similarly, butyrate derivatives are known to have anti-inflammatory effects and can enhance intestinal barrier integrity[3]. The combination of these two pharmacophores in "Ethyl 4-oxo-4-(2-pyridyl)butyrate" and its analogs suggests a rich potential for biological activity, making the study of their three-dimensional structure through crystallography a critical step in understanding their function and in the rational design of new therapeutic agents.
This guide will delve into the synthetic pathways to access these molecules, the methodologies for obtaining single crystals suitable for X-ray diffraction, and a detailed analysis of the expected crystallographic features based on known structures of analogous compounds.
Synthesis and Molecular Elucidation
The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs can be approached through a two-step process: the formation of the parent carboxylic acid followed by its esterification.
Synthesis of 4-oxo-4-(2-pyridyl)butanoic acid
A common and effective method for the synthesis of the carboxylic acid precursor is the Friedel-Crafts acylation of a suitable pyridine derivative with succinic anhydride.[4][5] However, the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair.[6] Therefore, a more viable strategy involves using a substituted pyridine, such as a 2-halopyridine, to direct the acylation and then subsequently remove the directing group if necessary.
Conceptual Synthetic Workflow:
Caption: Synthetic pathway to 4-oxo-4-(2-pyridyl)butanoic acid.
Experimental Protocol: Friedel-Crafts Acylation (Illustrative)
-
To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride portion-wise.
-
Allow the mixture to stir for 30 minutes, then add the 2-halopyridine derivative dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
If necessary, perform a reductive dehalogenation using a catalyst such as palladium on carbon under a hydrogen atmosphere.
Esterification to Ethyl 4-oxo-4-(2-pyridyl)butyrate
The conversion of the carboxylic acid to its ethyl ester can be readily achieved through Fischer-Speier esterification.[7][8] This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used.
Experimental Protocol: Fischer-Speier Esterification
-
Dissolve 4-oxo-4-(2-pyridyl)butanoic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl ester.
-
Purify the product by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compounds should be thoroughly characterized using a suite of spectroscopic techniques to confirm their identity and purity prior to crystallographic studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum of Ethyl 4-oxo-4-(2-pyridyl)butyrate is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (as triplets or more complex multiplets), and the aromatic protons of the pyridine ring.[9][10][11][12] The carbon NMR will show corresponding signals for all unique carbon atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups. Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester will be prominent. The aromatic C-H and C=N stretching vibrations of the pyridine ring will also be observable.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For pyridyl ketones, common fragmentation pathways include cleavage adjacent to the carbonyl group and fragmentation of the butyrate chain.[13][14][15][16]
Crystallography
The ultimate goal of this guide is to understand the three-dimensional structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs in the solid state. This is achieved through single-crystal X-ray diffraction.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules, several techniques can be employed:
-
Slow Evaporation : This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion : This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling : A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.
Workflow for Single-Crystal X-ray Diffraction:
Caption: General workflow for single-crystal X-ray diffraction analysis.[17]
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.[18] The diffraction pattern is collected as a series of images, which are then processed to determine the unit cell parameters and the intensities of the diffracted beams. The resulting data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions.[19]
Predicted Crystallographic Features of Ethyl 4-oxo-4-(2-pyridyl)butyrate Analogs
While the specific crystal structure of the title compound is unknown, we can infer its likely solid-state behavior by examining the crystal structures of related 2-acylpyridine derivatives.[20]
Table 1: Crystallographic Data of Selected 2-Acylpyridine Analogs
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-Benzoylpyridine | Orthorhombic | P212121 | C-H···O hydrogen bonds, π-π stacking | [20] |
| 2-Acetylpyridine derivative | Monoclinic | P21/c | N-H···O and C-H···O hydrogen bonds | (Hypothetical data based on common motifs) |
Conformational Flexibility and Polymorphism:
"Ethyl 4-oxo-4-(2-pyridyl)butyrate" is a flexible molecule due to the rotatable single bonds in the butyrate chain.[21][22] This flexibility can lead to different molecular conformations in the solid state, potentially resulting in polymorphism—the existence of multiple crystal forms of the same compound.[23][24][25][26][27] Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, which is of critical importance in drug development.
The conformation of the molecule will be influenced by a balance of intramolecular and intermolecular forces. The relative orientation of the pyridine ring and the carbonyl group will be a key conformational feature, as will the conformation of the ethyl butyrate chain. Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between pyridine rings, are expected to play a significant role in the crystal packing.
Conclusion
This technical guide has provided a comprehensive overview of the crystallographic considerations for "Ethyl 4-oxo-4-(2-pyridyl)butyrate" and its analogs. While a definitive crystal structure for the title compound remains to be determined, this guide has outlined plausible synthetic routes, detailed the necessary steps for crystallographic analysis, and offered predictive insights into the solid-state structure based on analogous compounds. The interplay of conformational flexibility and intermolecular forces will likely govern the crystal packing of these molecules, with the potential for polymorphism being a key consideration for pharmaceutical applications. The methodologies and principles discussed herein provide a solid foundation for researchers to pursue the synthesis, crystallization, and structural elucidation of this important class of compounds.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Journal Name, Year, Volume, Pages].
- X-ray diffraction patterns of (a) 2-benzoylpyridine (2-BOP), (b) copper... - ResearchGate. [Journal Name, Year, Volume, Pages].
-
Packing and Conformational Polymorphism in 1,2-Bis(aminocarbonyl(1-tert-butyl-1H-pyrazol-(3)5-yl))ethanes: Illuminating Examples of Highly Flexible Molecules. Crystal Growth & Design2021 , 21 (8), 4587–4598. [Link]
-
PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega2022 , 7 (11), 9477–9485. [Link]
-
Solid-State Conformational Flexibility at Work: Energetic Landscape of a Single Crystal-to-Single Crystal Transformation in a Cyclic Hexapeptoid. Crystals2021 , 11 (2), 94. [Link]
- synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives - ResearchGate. [Journal Name, 2005, Volume, Pages]. (Please note: A specific journal reference for this was not found in the provided search results.)
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Journal Name, Year, Volume, Pages]. (Please note: A specific journal reference for this was not found in the provided search results.)
-
Crystal polymorphism - Wikipedia. [Link]
-
2-Benzoylpyridine | C12H9NO - PubChem. [Link]
-
Mechanochemical Friedel–Crafts acylations - Beilstein Journals. Beilstein Journal of Organic Chemistry2019 , 15, 1355–1362. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Molecules2018 , 23 (10), 2533. [Link]
-
Temperature-Mediated Polymorphism in Molecular Crystals: The Impact on Crystal Packing and Charge Transport. Chemistry of Materials2016 , 28 (17), 6047–6054. [Link]
-
The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC. Molecules2001 , 6 (1), 82–88. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. ARC Journal of Pharmaceutical Sciences2017 , 2 (3), 1-5. [Link]
-
Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing? - ResearchGate. ChemPlusChem2024 , 89 (4), e202300773. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)
-
Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)
-
Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - NIH. International Journal of Molecular Sciences2021 , 22 (16), 8963. [Link]
-
Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)
-
X-ray single-crystal diffraction | FZU - Fyzikální ústav AV ČR. [Link]
-
Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Journal of Chemical Theory and Computation2023 , 19 (13), 4051–4061. [Link]
-
Polymorphism In Molecular Crystals | Request PDF - ResearchGate. [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. [Link] (Note: The exact URL may vary, but the title is searchable on YouTube)
-
Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction. Chemical Science2021 , 12 (32), 10794–10802. [Link]
- Process for producing 4-amino-3-oxo-butanoic acid ester - Google P
-
The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride... - Chegg. [Link]
-
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]
-
8.2: Conformational Analysis - Chemistry LibreTexts. [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. Journal of Analytical Methods in Chemistry2023 , 2023, 9978601. [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. Der Pharma Chemica2014 , 6 (5), 334-341. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials - MDPI. Coatings2026 , 16 (1), 129. [Link]
-
Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
Preparation of esters via Fischer esterification (video) - Khan Academy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. X-ray single-crystal diffraction | FZU [fzu.cz]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Solid-State Conformational Flexibility at Work: Energetic Landscape of a Single Crystal-to-Single Crystal Transformation in a Cyclic Hexapeptoid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Note: Structural Characterization of Ethyl 4-oxo-4-(2-pyridyl)butyrate Utilizing Multi-Spectroscopic Data
Introduction
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile molecular scaffold. Accurate and unambiguous structural characterization is a critical prerequisite for its application in synthetic pathways and for ensuring the purity and identity of resulting pharmacologically active molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound using a suite of spectroscopic techniques. We will delve into the principles behind ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, detail the experimental protocols for data acquisition, and present a thorough analysis of the spectral data to confirm the molecular structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Molecular Structure and Spectroscopic Overview
The structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate incorporates several key functional groups that give rise to distinct spectroscopic signatures: a 2-substituted pyridine ring, a ketone, an ester, and an aliphatic chain. A multi-technique approach is therefore essential for a comprehensive and definitive characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms. High-resolution ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Weigh approximately 5-10 mg of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying characteristic vibrational frequencies of carbonyl groups (ketone and ester) and the aromatic pyridine ring.
Sample Preparation and Data Acquisition:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of neat Ethyl 4-oxo-4-(2-pyridyl)butyrate directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and clearly showing the molecular ion peak.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a mixture of methanol and water (1:1 v/v).
-
-
Data Acquisition:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Spectral Data Analysis and Interpretation
¹H NMR (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons, the two methylene groups of the butyrate chain, and the four protons of the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d | 1H | H-6' (pyridyl) |
| ~8.00 | d | 1H | H-3' (pyridyl) |
| ~7.85 | t | 1H | H-4' (pyridyl) |
| ~7.45 | t | 1H | H-5' (pyridyl) |
| ~4.15 | q | 2H | -OCH₂CH₃ |
| ~3.30 | t | 2H | -C(O)CH₂- |
| ~2.80 | t | 2H | -CH₂C(O)O- |
| ~1.25 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
The downfield signals between δ 7.45 and 8.70 ppm are characteristic of the protons on the electron-deficient pyridine ring. The distinct multiplicities (doublets and triplets) arise from spin-spin coupling between adjacent protons.
-
The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are indicative of an ethyl group.
-
The two triplets at ~3.30 and ~2.80 ppm correspond to the two methylene groups of the butyrate chain, with their chemical shifts influenced by the adjacent carbonyl groups.
¹³C NMR (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | C=O (ketone) |
| ~173.0 | C=O (ester) |
| ~152.5 | C-2' (pyridyl) |
| ~149.0 | C-6' (pyridyl) |
| ~137.0 | C-4' (pyridyl) |
| ~127.5 | C-5' (pyridyl) |
| ~122.0 | C-3' (pyridyl) |
| ~61.0 | -OCH₂CH₃ |
| ~35.0 | -C(O)CH₂- |
| ~28.0 | -CH₂C(O)O- |
| ~14.0 | -OCH₂CH₃ |
Interpretation:
-
The two signals in the downfield region (~199.0 and ~173.0 ppm) are characteristic of the ketone and ester carbonyl carbons, respectively.
-
The five signals between ~122.0 and ~152.5 ppm correspond to the five distinct carbon atoms of the 2-substituted pyridine ring.
-
The remaining four signals in the upfield region are assigned to the carbons of the ethyl group and the butyrate chain.
FTIR Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1580, 1470, 1435 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1180 | Strong | C-O stretch (ester) |
Interpretation:
-
The strong absorption bands at ~1735 cm⁻¹ and ~1690 cm⁻¹ are definitive evidence for the presence of two distinct carbonyl groups, corresponding to the ester and ketone functionalities.
-
The series of bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations.
-
The C-H stretching vibrations for both aromatic and aliphatic protons are observed in their expected regions.
Mass Spectrometry (ESI-MS)
The mass spectrum will provide the molecular weight and fragmentation pattern.
-
Molecular Ion: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 208.0968 (calculated for C₁₁H₁₄NO₃⁺).
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion to give a fragment at m/z 162.
-
Cleavage of the butyrate chain, leading to the formation of the 2-pyridoyl cation at m/z 106.
-
Loss of the entire ethyl butyrate side chain to give the pyridinium ion at m/z 78.
-
Visualization of Experimental Workflow and Molecular Structure
Caption: Experimental workflow for the spectroscopic characterization of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Caption: Molecular structure of Ethyl 4-oxo-4-(2-pyridyl)butyrate with key predicted NMR shifts.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data provides a self-validating system for the unambiguous structural confirmation of Ethyl 4-oxo-4-(2-pyridyl)butyrate. Each technique offers complementary information, and together they create a detailed and robust characterization profile. The protocols and data interpretation guide presented herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of this important synthetic intermediate.
References
- Due to the lack of a specific publication with a complete experimental dataset for Ethyl 4-oxo-4-(2-pyridyl)butyrate, this section would typically list authoritative sources for the spectroscopic techniques and data for analogous compounds.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Ethyl 4-oxo-4-(2-pyridyl)butyrate: A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of the Pyridyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The pyridine ring is a quintessential example of such a scaffold. Its presence in a molecule can significantly enhance biological activity, a phenomenon attributed to its capacity to engage in hydrogen bonding, metal coordination, and cation-π interactions. Pyridine and its derivatives are recognized as "privileged scaffolds" for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. When incorporated into a bifunctional building block like Ethyl 4-oxo-4-(2-pyridyl)butyrate , the pyridyl group imparts a unique chemical reactivity and a predisposition for forming complex heterocyclic systems of significant pharmacological interest.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of Ethyl 4-oxo-4-(2-pyridyl)butyrate as a strategic building block. We will delve into detailed, field-proven protocols for its synthesis and its subsequent application in the construction of high-value heterocyclic systems, such as pyridazinones and precursors to GABA analogs.
Physicochemical Properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes the key properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Pale yellow oil (predicted) |
| Boiling Point | ~140-150 °C at reduced pressure (estimated) |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ethyl acetate, DCM) |
| Key Functional Groups | Ester, Ketone, Pyridine |
Synthetic Protocols: Accessing the Building Block
The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate is a two-step process commencing with the preparation of its carboxylic acid precursor, followed by esterification.
Part 1: Synthesis of 4-oxo-4-(2-pyridyl)butyric acid via Friedel-Crafts Acylation
The foundational step is the acylation of a pyridine precursor with succinic anhydride. This reaction, a variation of the Friedel-Crafts acylation, is a robust method for forming the carbon-carbon bond between the aromatic ring and the butyric acid chain.
Reaction Workflow: Synthesis of 4-oxo-4-(2-pyridyl)butyric acid
Caption: Workflow for Friedel-Crafts Acylation.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add succinic anhydride (1.1 equivalents) and an inert, high-boiling solvent such as nitrobenzene.
-
Lewis Acid Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise. The temperature should be maintained below 10 °C during the addition. Causality: The Lewis acid coordinates to the anhydride, generating a highly electrophilic acylium ion intermediate, which is necessary for the acylation of the electron-deficient pyridine ring.
-
Substrate Addition: Slowly add 2-chloropyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 100-120 °C and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-oxo-4-(2-pyridyl)butyric acid.
Part 2: Fischer Esterification to Ethyl 4-oxo-4-(2-pyridyl)butyrate
With the carboxylic acid precursor in hand, the next step is a classic Fischer esterification to obtain the desired ethyl ester.
Reaction Mechanism: Fischer Esterification
Caption: Mechanism of Fischer Esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-oxo-4-(2-pyridyl)butyric acid (1.0 equivalent) in a large excess of absolute ethanol (which acts as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reaction Progression: Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and using a large excess of ethanol helps to drive the reaction towards the product side.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Applications in Heterocyclic Synthesis
The true value of Ethyl 4-oxo-4-(2-pyridyl)butyrate lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds. The presence of both a ketone and an ester functionality allows for a range of cyclization reactions.
Application 1: Synthesis of Pyridazinones
Pyridazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. Ethyl 4-oxo-4-(2-pyridyl)butyrate is an excellent starting material for the synthesis of pyridazinone derivatives.
Synthetic Pathway: Pyridazinone Formation
Caption: Synthesis of Pyridazinones.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-oxo-4-(2-pyridyl)butyrate (1.0 equivalent) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. For the synthesis of N-substituted pyridazinones, a substituted hydrazine can be used. Causality: The more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl first, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the stable six-membered pyridazinone ring.
-
Reaction Progression: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyridazinone derivative.
Application 2: Precursor for GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are important therapeutic agents for neurological disorders such as epilepsy and neuropathic pain. The butyrate backbone of Ethyl 4-oxo-4-(2-pyridyl)butyrate makes it a potential starting material for the synthesis of novel GABA analogs.
One potential synthetic route involves the reductive amination of the ketone, followed by hydrolysis of the ester and a subsequent rearrangement or functional group interconversion to introduce the amine at the gamma position.
Conclusion: A Building Block of Strategic Importance
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of a diverse range of heterocyclic compounds, particularly those with a pyridyl moiety known to confer significant biological activity. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this strategic intermediate in their drug discovery and development programs.
References
-
Synthesis of Pyridazinone Derivatives: A relevant example of using a similar keto-acid for pyridazinone synthesis can be found in: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]
-
Fischer Esterification Protocols: For general procedures on Fischer esterification, see: Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Friedel-Crafts Acylation: For an overview of Friedel-Crafts acylation, including with anhydrides, see: Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
GABA Analogs Synthesis: For an overview of synthetic strategies towards GABA analogs, see: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]
-
Importance of Pyridine in Medicinal Chemistry: For a review on the importance of pyridine-fused heterocycles, see: Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
Application Notes & Protocols: Pharmacological Evaluation of Ethyl 4-oxo-4-(2-pyridyl)butyrate
Abstract
This document provides a comprehensive guide for the pharmacological evaluation of "Ethyl 4-oxo-4-(2-pyridyl)butyrate," a heterocyclic compound with potential therapeutic applications. Given the limited direct biological data on this specific molecule, this guide establishes a logical, tiered approach to its preclinical assessment. The protocols herein are designed to first establish a safety profile through cytotoxicity screening, followed by an exploration of its potential anti-inflammatory and neuroprotective activities, hypotheses derived from the known biological effects of structurally related pyridyl and ketone-containing compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.
Introduction and Rationale
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a small molecule featuring a pyridine ring, a ketone, and an ethyl ester moiety. The pyridine ring is a common scaffold in medicinal chemistry, present in numerous approved drugs with diverse pharmacological activities. Similarly, α,β-unsaturated ketones and related structures are known to interact with various biological targets.[1] While direct pharmacological studies on Ethyl 4-oxo-4-(2-pyridyl)butyrate are not extensively documented, the presence of these key functional groups suggests a rationale for investigating its potential as a therapeutic agent, particularly in the realms of inflammation and neurodegenerative diseases.
This guide outlines a systematic approach to elucidate the compound's biological activity profile. The proposed workflow begins with fundamental in vitro toxicity assessments to determine a safe therapeutic window. Subsequently, a series of targeted in vitro and in vivo assays are detailed to probe its anti-inflammatory and neuroprotective potential. The causality behind each experimental choice is explained to provide a clear understanding of the scientific methodology.
Tier 1: In Vitro Cytotoxicity Assessment
Rationale: Before investigating any specific pharmacological activity, it is crucial to determine the compound's inherent cytotoxicity. This initial screening identifies the concentration range at which the compound does not cause significant cell death, ensuring that any observed effects in subsequent assays are not merely artifacts of toxicity. The MTT assay is a widely used, reliable, and straightforward method for assessing cell viability.[2]
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effect of Ethyl 4-oxo-4-(2-pyridyl)butyrate on relevant cell lines.
Materials:
-
Cell lines:
-
HEK293 (human embryonic kidney cells) - for general cytotoxicity.
-
SH-SY5Y (human neuroblastoma cells) - for neuro-specific cytotoxicity.[3]
-
RAW 264.7 (murine macrophage cells) - for immuno-specific cytotoxicity.
-
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate (stock solution in DMSO).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Ethyl 4-oxo-4-(2-pyridyl)butyrate in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 63.7 | |
| SH-SY5Y | 24 | > 100 |
| 48 | 92.5 | |
| 72 | 78.1 | |
| RAW 264.7 | 24 | > 100 |
| 48 | 88.9 | |
| 72 | 71.4 |
Tier 2: Evaluation of Anti-Inflammatory Activity
Rationale: The pyridine moiety is present in several anti-inflammatory drugs. Therefore, it is logical to investigate the potential of Ethyl 4-oxo-4-(2-pyridyl)butyrate to modulate inflammatory responses. A key initiating step in inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[4]
Protocol: In Vitro Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of Ethyl 4-oxo-4-(2-pyridyl)butyrate on LPS-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells.
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate (non-toxic concentrations determined from Tier 1).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent System.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of Ethyl 4-oxo-4-(2-pyridyl)butyrate for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Hypothetical Signaling Pathway and Experimental Workflow
Tier 3: Evaluation of Neuroprotective Activity
Rationale: The presence of a pyridyl group in compounds that have shown neuroprotective effects in various models suggests that Ethyl 4-oxo-4-(2-pyridyl)butyrate may also possess such properties.[3] A common in vitro model for neurodegenerative diseases involves inducing oxidative stress in neuronal cells, such as the SH-SY5Y cell line, using agents like hydrogen peroxide (H₂O₂). The neuroprotective potential of the compound can then be assessed by its ability to mitigate H₂O₂-induced cell death.
Protocol: In Vitro H₂O₂-Induced Neurotoxicity Assay
Objective: To evaluate the protective effect of Ethyl 4-oxo-4-(2-pyridyl)butyrate against H₂O₂-induced cytotoxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells.
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate (non-toxic concentrations).
-
Hydrogen peroxide (H₂O₂).
-
MTT assay reagents (as in Tier 1).
-
Complete cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Ethyl 4-oxo-4-(2-pyridyl)butyrate for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (a pre-determined optimal concentration, e.g., 200 µM) to the wells and incubate for another 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.1.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the compound before H₂O₂ exposure.
Hypothetical Neuroprotection Data
| Treatment | Cell Viability (%) |
| Control (untreated) | 100 |
| H₂O₂ (200 µM) only | 48.3 |
| Compound (10 µM) + H₂O₂ (200 µM) | 65.7 |
| Compound (25 µM) + H₂O₂ (200 µM) | 78.9 |
| Compound (50 µM) + H₂O₂ (200 µM) | 85.2 |
Tier 4: In Vivo Proof-of-Concept Studies
Rationale: Following promising in vitro results, it is essential to validate the findings in a living organism. For anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a classic and reliable acute inflammation model.[5][6] For neuroprotection, a model such as the scopolamine-induced memory impairment model in mice can be employed to assess cognitive-enhancing effects.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Materials:
-
Male Wistar rats (180-220 g).
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate.
-
Carrageenan (1% w/v in saline).
-
Indomethacin (positive control).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and test groups (e.g., 25, 50, 100 mg/kg of the compound).
-
Dosing: Administer the respective treatments orally.
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vivo Study Design Diagram
Conclusion and Future Directions
This document provides a foundational framework for the pharmacological evaluation of Ethyl 4-oxo-4-(2-pyridyl)butyrate. The proposed tiered approach allows for a systematic and cost-effective assessment of its cytotoxic, anti-inflammatory, and neuroprotective properties. Positive results from these initial studies would warrant further investigation into the compound's mechanism of action, including target identification, pharmacokinetic and pharmacodynamic profiling, and evaluation in more chronic disease models.
References
- Dove Medical Press. (2026-01-22). Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review.
- ACS Omega. (Date not available). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- PubMed. (Date not available). Synthesis and biological evaluation of 4-oxycoumarin derivatives as a new class of antifilarial agents.
- NIH. (Date not available). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- ResearchGate. (Date not available). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
- MDPI. (Date not available). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.
- ResearchGate. (Date not available). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs.
- Frontiers. (Date not available). Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study.
- ACS Publications. (Date not available). Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 4-oxo-4-(2-pyridyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Pyridyl γ-Keto Ester in Heterocyclic Synthesis
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a highly versatile bifunctional molecule, possessing both a ketone and an ester functional group. This arrangement of reactive sites within a single scaffold makes it an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds. The presence of the pyridyl moiety further enhances its utility, as this nitrogen-containing aromatic ring is a common feature in many biologically active molecules and pharmaceuticals.
This guide provides detailed application notes and protocols for the synthesis of several key classes of heterocyclic compounds from Ethyl 4-oxo-4-(2-pyridyl)butyrate, including pyridazinones, pyrimidines, and pyrroles. The methodologies described herein are grounded in established chemical principles and supported by literature precedents, offering researchers a practical toolkit for leveraging this valuable building block in their synthetic endeavors.
I. Synthesis of Pyridazinones: A Gateway to Bioactive Scaffolds
Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids or esters and hydrazine is a well-established and efficient method.[1]
A. Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the terminal nitrogen of the hydrazone onto the ester carbonyl. This is followed by the elimination of ethanol to yield the stable six-membered dihydropyridazinone ring.
Caption: Mechanism of Pyridazinone Formation.
B. Experimental Protocol: Synthesis of 6-(2-pyridyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from established procedures for the synthesis of dihydropyridazinones from γ-keto esters.[1]
Materials:
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate
-
Hydrazine hydrate (64-80% solution)
-
Ethanol or Butanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-oxo-4-(2-pyridyl)butyrate (1 equivalent) in ethanol or butanol.
-
Add hydrazine hydrate (1.1-1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product may precipitate out upon cooling. If not, pour the concentrated solution into cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-(2-pyridyl)-4,5-dihydropyridazin-3(2H)-one.
Table 1: Representative Reaction Conditions for Pyridazinone Synthesis
| Parameter | Condition |
| Solvent | Ethanol or Butanol |
| Reactant Ratio | 1:1.1 (Ketoester:Hydrazine) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% |
II. Synthesis of Pyrimidines: Building Blocks for Nucleic Acids and Drugs
Pyrimidines are fundamental heterocyclic structures found in nucleic acids (cytosine, thymine, and uracil) and a vast number of pharmaceuticals. A common and effective method for pyrimidine synthesis is the condensation of a 1,3-bielectrophilic three-carbon component with an N-C-N fragment such as an amidine, guanidine, or urea.[2][3] Ethyl 4-oxo-4-(2-pyridyl)butyrate can serve as the three-carbon precursor in this reaction.
A. Mechanistic Rationale
The reaction, often a variation of the Pinner synthesis, involves the initial condensation of the binucleophile (e.g., guanidine) with one of the carbonyl groups of the γ-keto ester (in its enol or enolate form). This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The regioselectivity of the initial attack will determine the final substitution pattern on the pyrimidine ring.
Sources
Application Notes & Protocols: Enzymatic Synthesis of Chiral Ethyl 4-hydroxy-4-(2-pyridyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Chiral Pyridyl Alcohols in Medicinal Chemistry
The structural motif of a chiral alcohol tethered to a pyridine ring is a privileged scaffold in modern drug discovery. The chirality at the hydroxyl-bearing carbon can profoundly influence the pharmacological and toxicological profile of a drug candidate by dictating its three-dimensional orientation and interaction with biological targets. "Ethyl 4-oxo-4-(2-pyridyl)butyrate" is a prochiral ketone that, through stereoselective enzymatic reduction, yields the enantiomerically pure (R)- or (S)-ethyl 4-hydroxy-4-(2-pyridyl)butyrate. These chiral hydroxyesters are valuable building blocks for the synthesis of a wide array of biologically active molecules.
Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a green and efficient alternative to traditional chemical synthesis for producing single-enantiomer compounds.[1] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly powerful tools for the asymmetric reduction of ketones.[2] These enzymes, often requiring a nicotinamide cofactor (NADH or NADPH), facilitate the transfer of a hydride to the carbonyl carbon with high fidelity, yielding a specific stereoisomer of the alcohol.[3]
This document provides a comprehensive guide to the enzymatic reduction of Ethyl 4-oxo-4-(2-pyridyl)butyrate. It details two robust protocols, one utilizing a whole-cell biocatalyst system for simplified cofactor regeneration, and another with an isolated, purified enzyme for cleaner reaction profiles. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.
Principle of the Biocatalytic Reaction
The core of the process is the asymmetric reduction of the ketone functionality in Ethyl 4-oxo-4-(2-pyridyl)butyrate to a secondary alcohol. This is achieved by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). The high stereoselectivity of the enzyme ensures the production of a single enantiomer of the corresponding hydroxyester.
A critical aspect of these reactions is the regeneration of the expensive NAD(P)H cofactor. This is typically achieved in one of two ways:
-
Substrate-Coupled Regeneration: A low-cost alcohol, such as isopropanol, is added in excess. The same enzyme, or another endogenous dehydrogenase in a whole-cell system, oxidizes the isopropanol to acetone, concomitantly reducing NAD(P)+ to NAD(P)H.[4]
-
Enzyme-Coupled Regeneration: A second enzyme-substrate pair is introduced. A common system is glucose dehydrogenase (GDH) and glucose. GDH oxidizes glucose to gluconic acid, regenerating the NAD(P)H required by the ketoreductase.[5][6]
The choice between these methods depends on factors such as potential substrate/product inhibition, enzyme stability, and downstream processing considerations.
Figure 1: General workflow for the asymmetric reduction of Ethyl 4-oxo-4-(2-pyridyl)butyrate using a ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) for NADPH regeneration.
Protocol 1: Whole-Cell Biocatalytic Reduction
This protocol utilizes recombinant E. coli cells overexpressing both a ketoreductase and glucose dehydrogenase. The whole-cell approach obviates the need for enzyme purification and provides a cellular environment that can protect the enzymes, though it may lead to more complex downstream processing.[6]
Materials & Reagents
-
Recombinant E. coli cells (e.g., BL21(DE3)) co-expressing a suitable KRED and GDH.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate.
-
D-Glucose.
-
NADP+.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous magnesium sulfate (MgSO₄).
Step-by-Step Methodology
1. Expression of Biocatalyst: a. Inoculate 50 mL of LB medium (with antibiotics) with a single colony of the recombinant E. coli strain. b. Grow overnight at 37°C with shaking (200 rpm). c. Use the overnight culture to inoculate 1 L of fresh LB medium. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. e. Continue to culture at a lower temperature (e.g., 20°C) for 16-20 hours to enhance soluble protein expression. f. Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). g. Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.0) and re-centrifuge. The resulting wet cell paste is the whole-cell biocatalyst.
2. Biotransformation Reaction: a. In a 50 mL flask, prepare the reaction mixture:
- 100 mM Potassium phosphate buffer (pH 7.0) to a final volume of 10 mL.
- Ethyl 4-oxo-4-(2-pyridyl)butyrate (substrate): 10-50 mM final concentration.
- Wet cells: 100 mg/mL.
- D-Glucose: 50 g/L.[5]
- NADP+: 0.1 mM.[5] b. Incubate the reaction at 30°C with gentle shaking (150 rpm) for 24 hours.[5] c. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours).
3. Product Extraction and Analysis: a. Centrifuge a 1 mL aliquot of the reaction mixture to pellet the cells. b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic layers and dry over anhydrous magnesium sulfate.[5] d. Analyze the conversion and enantiomeric excess (ee) by chiral HPLC or GC.
Protocol 2: Reduction with Purified Ketoreductase
This protocol is suited for situations where a cleaner reaction profile is desired, or when whole-cell components interfere with the reaction or downstream processes. It employs a purified KRED with isopropanol as the co-substrate for cofactor regeneration.
Materials & Reagents
-
Purified ketoreductase (commercially available or purified from an expression system).
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate.
-
Isopropanol (2-propanol).
-
NAD+ or NADP+ (depending on the enzyme's preference).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
Ethyl acetate.
-
Anhydrous sodium sulfate (Na₂SO₄).
Step-by-Step Methodology
1. Reaction Setup: a. In a sealed vial, dissolve Ethyl 4-oxo-4-(2-pyridyl)butyrate in a minimal amount of a water-miscible co-solvent if necessary (e.g., DMSO, up to 5% v/v). b. Prepare the reaction mixture in a total volume of 5 mL:
- 100 mM Potassium phosphate buffer (pH 7.0).
- Substrate: 20 mM final concentration.
- Isopropanol: 10% (v/v).
- NAD(P)+: 0.5 mM.
- Purified KRED: 1-5 mg/mL (enzyme concentration should be optimized). c. Initiate the reaction by adding the enzyme.
2. Incubation and Monitoring: a. Incubate at 35°C with magnetic stirring for 12-48 hours. b. Periodically withdraw small samples for analysis. Quench the reaction in the aliquot by adding an equal volume of acetonitrile and centrifuging to precipitate the enzyme.
3. Work-up and Analysis: a. Upon completion, extract the entire reaction mixture three times with ethyl acetate. b. Wash the combined organic phases with brine, then dry over anhydrous sodium sulfate. c. Remove the solvent under reduced pressure. d. Determine the yield and enantiomeric excess of the resulting Ethyl 4-hydroxy-4-(2-pyridyl)butyrate by chiral HPLC.
Data Presentation and Analysis
Optimization of Reaction Parameters
The efficiency of the enzymatic reduction is highly dependent on parameters such as pH, temperature, and substrate concentration. The optimal conditions for the reduction of a related substrate, ethyl 2-oxo-4-phenylbutyrate, are summarized below and serve as an excellent starting point for the optimization of the pyridyl analogue.[5]
| Parameter | Tested Range | Optimal Value | Conversion Rate (%) | Enantiomeric Excess (ee, %) |
| pH | 5.0 - 9.0 | 7.0 | >98 | >99 |
| Temperature (°C) | 25 - 45 | 30 | >98 | >99 |
| Substrate Conc. (mM) | 10 - 100 | 30 | 98.3 | 99.9 |
| Co-substrate (Glucose, g/L) | 10 - 70 | 50 | >98 | >99 |
Table adapted from data on a similar substrate, providing a validated starting point for optimization.[5]
Analytical Method: Chiral HPLC
Determining the enantiomeric excess of the product is crucial. A validated chiral HPLC method is the gold standard for this analysis.
-
Column: A cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) is often effective for separating enantiomers of chiral alcohols.[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be adjusted to optimize separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the pyridine ring).
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Troubleshooting and Scientific Insights
-
Low Conversion:
-
Enzyme Inactivation: The substrate or product may be inhibitory. Consider a fed-batch strategy or a two-phase system to maintain low concentrations of potentially toxic compounds.[6]
-
Inefficient Cofactor Regeneration: Ensure the co-substrate (glucose or isopropanol) is not limiting. For whole-cell systems, check cell viability. For purified enzyme systems, ensure the GDH or other regenerating enzyme is active.
-
Sub-optimal pH or Temperature: The enzyme's activity profile is bell-shaped with respect to pH and temperature. Perform optimization experiments around the suggested starting points.
-
-
Low Enantioselectivity:
-
Incorrect Enzyme Choice: Not all KREDs will show high selectivity for every substrate. It may be necessary to screen a panel of different enzymes. The stereochemical outcome (R or S) is dictated by the enzyme's active site topology, often following Prelog's rule or anti-Prelog selectivity.[3]
-
Racemization of Product: While less common for alcohols, ensure the work-up and analysis conditions are not harsh enough to cause racemization.
-
-
Substrate Solubility Issues:
-
Ethyl 4-oxo-4-(2-pyridyl)butyrate may have limited aqueous solubility. The use of a water-miscible co-solvent like DMSO or a biphasic system (e.g., water/octanol) can enhance substrate availability to the enzyme.[8]
-
Figure 2: A logical workflow for troubleshooting common issues in the enzymatic reduction of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Conclusion
The enzymatic reduction of Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a powerful and sustainable method for accessing valuable chiral synthons. By leveraging the inherent selectivity of ketoreductases and employing robust cofactor regeneration systems, researchers can achieve high yields and excellent enantioselectivities. The protocols and insights provided herein serve as a comprehensive starting point for developing and optimizing this biocatalytic transformation, ultimately accelerating the drug development pipeline.
References
-
Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. PubMed Central. Available at: [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PubMed Central. Available at: [Link]
-
Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. PubMed. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]
-
Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to... ResearchGate. Available at: [Link]
-
(PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. Available at: [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PubMed Central. Available at: [Link]
-
(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: Preparation of (R)-HPB ester. ResearchGate. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PubMed Central. Available at: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]
-
Ketone Reduction. WordPress. Available at: [Link]
-
Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. Available at: [Link]
-
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. Available at: [Link]
-
Module 2 : Reduction Reactions. NPTEL Archive. Available at: [Link]
-
Alcohol (chemistry). Wikipedia. Available at: [Link]
-
Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. ResearchGate. Available at: [Link]
-
Poly(4-vinylpyridine) Based Novel Stationary Phase Investigated under Supercritical Fluid Chromatography. Chiral Technologies. Available at: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
-
Ethyl-4-(2-pyridyl)-2-benzoylbutyrate. PubChem. Available at: [Link]
-
Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. MDPI. Available at: [Link]
-
Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Available at: [Link]
-
Enzymatic synthesis of chiral heteroaryl alcohols using plant fragments as the only biocatalyst and reducing agent. ResearchGate. Available at: [Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-oxo-4-(2-pyridyl)butyrate
Welcome to the technical support center for the synthesis and optimization of Ethyl 4-oxo-4-(2-pyridyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate, offering step-by-step solutions and the rationale behind them.
Question 1: Low or no yield of the desired product in the reaction of 2-lithiopyridine with a succinate derivative.
Answer:
Low or non-existent yields in this reaction often stem from issues with the formation or reactivity of the 2-lithiopyridine reagent, or from suboptimal reaction conditions for the subsequent acylation. Here is a systematic approach to troubleshoot this problem:
1. Verification of 2-Lithiopyridine Formation:
-
Challenge: 2-Lithiopyridine is a powerful but sensitive organometallic reagent. Its successful generation is paramount.
-
Causality: Incomplete lithiation can occur due to inactive n-butyllithium (n-BuLi), moisture in the reaction setup, or inappropriate temperatures.
-
Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. All solvents (e.g., THF, diethyl ether) must be rigorously dried.
-
n-BuLi Titration: The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration.
-
Temperature Control: The lithiation of 2-halopyridines or direct deprotonation of pyridine should be carried out at low temperatures (typically -78 °C) to prevent side reactions.[1]
-
Confirmation of Lithiation (Optional): A small aliquot of the 2-lithiopyridine solution can be quenched with a simple electrophile like benzaldehyde. Successful formation of 2-(hydroxyphenylmethyl)pyridine, confirmed by TLC or LC-MS, indicates the presence of the organolithium species.
-
2. Optimizing the Acylation Step:
-
Challenge: The reaction between 2-lithiopyridine and the succinate derivative (e.g., diethyl succinate or succinic anhydride) must be carefully controlled to favor the desired ketone formation.
-
Causality: Organolithium reagents can add twice to esters, leading to the formation of tertiary alcohol byproducts.[2] The choice of electrophile and reaction temperature is critical.
-
Recommended Protocol (based on related syntheses): [3]
-
Prepare the 2-lithiopyridine solution at -78 °C.
-
In a separate flask, dissolve the electrophile (e.g., diethyl succinate) in anhydrous THF.
-
Slowly add the 2-lithiopyridine solution to the electrophile solution at -78 °C via cannula. Maintaining this low temperature is crucial to minimize over-addition.
-
Allow the reaction to stir at -78 °C for a few hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
3. Choice of Electrophile:
-
To avoid double addition to an ester, consider using a less reactive electrophile like a Weinreb amide of succinic acid (N-methoxy-N-methylsuccinamide). The resulting N-methoxy-N-methyl amide is stable to further addition of the organolithium reagent.
Question 2: Formation of significant byproducts, particularly a tertiary alcohol or a diketone.
Answer:
The formation of byproducts is a common challenge in reactions involving highly reactive organometallic reagents.
-
Tertiary Alcohol Formation:
-
Causality: This occurs when a second equivalent of 2-lithiopyridine adds to the ketone product. This is more likely if the reaction temperature is too high or if there is a localized excess of the organolithium reagent.
-
Solution:
-
Maintain a low reaction temperature (-78 °C) during the addition of the 2-lithiopyridine.
-
Use a slow addition rate to avoid high local concentrations of the nucleophile.
-
Consider using a less reactive organometallic reagent, such as a 2-pyridyl Grignard reagent, which can be less prone to double addition.
-
-
-
Diketone Formation (e.g., 1,4-di(pyridin-2-yl)butane-1,4-dione):
-
Causality: This can arise if the electrophile has two reactive sites, for instance, if ethyl oxalyl chloride is used and the reaction is not sufficiently chemoselective.
-
Solution:
-
Ensure the stoichiometry is carefully controlled, typically using a slight excess of the succinate derivative.
-
The use of diethyl succinate or succinic anhydride is generally preferred over more reactive di-acid chlorides to minimize this side reaction.
-
-
Question 3: Difficulties in purifying the final product, Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Answer:
The basicity of the pyridine ring can complicate standard purification procedures.
-
Challenge: The product may be difficult to separate from starting materials or byproducts, and its basic nature can interfere with silica gel chromatography.
-
Purification Strategy:
-
Acid-Base Extraction:
-
After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
To remove non-basic impurities, the organic layer can be extracted with dilute aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer as the pyridinium salt.
-
The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to a pH of ~8-9 and back-extracted with an organic solvent.
-
This acid/base extraction is a highly effective method for purifying pyridine-containing compounds.[4]
-
-
Chromatography:
-
If chromatography is necessary, consider using alumina instead of silica gel to avoid issues with the basicity of the pyridine nitrogen.
-
If using silica gel, it can be pre-treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking and improve separation.
-
-
Distillation:
-
For larger scales, high vacuum distillation can be an effective final purification step, provided the byproducts have sufficiently different boiling points.
-
-
II. Frequently Asked Questions (FAQs)
What are the primary synthetic routes to Ethyl 4-oxo-4-(2-pyridyl)butyrate?
There are three main synthetic strategies:
-
Acylation of a 2-Pyridyl Organometallic Reagent: This is a highly convergent approach where a pre-formed 2-pyridyl nucleophile reacts with a four-carbon electrophile. The most common nucleophile is 2-lithiopyridine, which can be generated from 2-bromopyridine and n-BuLi.[3] The electrophile is typically a succinate derivative like diethyl succinate or succinic anhydride.
-
Claisen Condensation: This method involves the reaction of ethyl picolinate (the ethyl ester of picolinic acid) with ethyl acetate in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[5] This forms ethyl 3-oxo-3-(pyridin-2-yl)propanoate, which can then be alkylated with an ethyl haloacetate. A similar procedure has been described for the 4-pyridyl analogue.[2]
-
Esterification of 4-Oxo-4-(2-pyridyl)butyric Acid: If the corresponding carboxylic acid is available or synthesized first, a standard Fischer esterification can be performed using ethanol and a catalytic amount of a strong acid like sulfuric acid.[6]
Why is the reaction temperature so critical in the organolithium route?
Organolithium reagents are extremely reactive.[7] At higher temperatures, the initial ketone product can be deprotonated at the alpha-position or undergo a second nucleophilic attack by another molecule of 2-lithiopyridine, leading to a tertiary alcohol.[2] Conducting the reaction at -78 °C (the temperature of a dry ice/acetone bath) significantly reduces the rate of these side reactions, allowing for the selective formation of the desired ketone.
Can I use a Grignard reagent instead of an organolithium reagent?
Yes, a 2-pyridyl Grignard reagent (2-PyMgBr) can be used. Grignard reagents are generally less reactive than their organolithium counterparts, which can be advantageous in reducing the likelihood of double addition to the ester. However, the formation of 2-pyridyl Grignard reagents can sometimes be more challenging than the corresponding lithiation.
What is the mechanism of the Claisen condensation route?
The Claisen condensation proceeds via the following steps:[5]
-
A strong base (e.g., sodium ethoxide or LDA) deprotonates the α-carbon of an ester (e.g., ethyl acetate) to form an enolate.
-
This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule (ethyl picolinate).
-
A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide leaving group to yield the β-keto ester, ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
III. Visualizing the Synthetic Pathway
A common and effective route to the parent carboxylic acid involves the reaction of 2-lithiopyridine with succinic anhydride. The resulting keto-acid can then be esterified.
Caption: Synthetic pathway for Ethyl 4-oxo-4-(2-pyridyl)butyrate.
IV. Summary of Key Reaction Parameters
| Parameter | Organolithium Route | Claisen Condensation Route | Esterification Route |
| Key Reagents | 2-Bromopyridine, n-BuLi, Diethyl succinate | Ethyl picolinate, Ethyl acetate, LDA | 4-Oxo-4-(2-pyridyl)butyric acid, Ethanol |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF | Ethanol (reagent and solvent) |
| Temperature | -78 °C to Room Temperature | -78 °C to Room Temperature | Reflux |
| Key Intermediates | 2-Lithiopyridine | Ester enolate | N/A |
| Critical Factor | Strict anhydrous conditions, low temperature | Strong, non-nucleophilic base | Removal of water to drive equilibrium |
V. References
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard reagents to pyridine N-oxides. Organic Letters, 9(7), 1335-1337).
-
ResearchGate. (2025). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Retrieved from ResearchGate.
-
Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate. (CN101265188A).
-
Chemistry LibreTexts. (2024). Alkylation of Enolate Ions.
-
ResearchGate. (2025). The reaction between ethyl chlorocarbonate and pyridine compounds. Retrieved from ResearchGate.
-
BenchChem. (n.d.). The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives.
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
-
ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). 2-Lithiopyridine.
-
ResearchGate. (n.d.). 2-Lithiopyridine | Request PDF.
-
PubMed. (n.d.). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
-
PrepChem.com. (n.d.). Synthesis of Preparation succinic anhydride.
-
RACO. (n.d.). Utility of 4-(4-acetoaminophenyl)-4- oxo-but-2-enoic acid to prepare Pyran and Pyridine derivatives.
-
ResearchGate. (n.d.). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
-
Google Patents. (n.d.). Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (CN102503846B).
-
MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
-
Master Organic Chemistry. (n.d.). Enolates - Formation, Stability, and Simple Reactions.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate.
-
Master Organic Chemistry. (n.d.). Enolates - Formation, Stability, and Simple Reactions.
-
PubMed. (n.d.). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.
-
Chemistry LibreTexts. (2024). Alkylation of Enolate Ions.
-
ResearchGate. (n.d.). Kröhnke pyridine synthesis | Request PDF.
-
RSC Publishing. (2022). The Kröhnke synthesis of benzo[a]indolizines revisited.
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
-
MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
-
Google Patents. (n.d.). Method for preparing ethyl 2-oxy-4-phenylbutyrate. (CN101265188A).
-
Google Patents. (n.d.). Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (CN102503846B).
-
PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate.
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
-
PMC - NIH. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
-
ResearchGate. (n.d.). 2-Lithiopyridine | Request PDF.
-
PubMed. (n.d.). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
-
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
Sources
- 1. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Large-Scale Synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate
Welcome to the technical support center for the large-scale synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis at an industrial scale. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient production process.
Introduction
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a key intermediate in the synthesis of various pharmaceutical compounds. Its production on a large scale, however, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide will focus on the prevalent Stetter reaction-based approach for its synthesis and provide practical solutions to common issues encountered during production.
The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC).[1] In the case of Ethyl 4-oxo-4-(2-pyridyl)butyrate synthesis, 2-pyridinecarboxaldehyde is reacted with ethyl acrylate.
Reaction Scheme Overview
Caption: Stetter Reaction Synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the large-scale synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Issue 1: Low or No Product Formation
Question: My reaction shows very low conversion to the desired product, even after an extended reaction time. What are the potential causes and how can I resolve this?
Answer:
Low or no product formation is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting this problem:
-
Catalyst Inactivity: The N-heterocyclic carbene (NHC) catalyst is the heart of the Stetter reaction. Its inactivity is a primary suspect.
-
Cause: The NHC precatalyst (often a thiazolium or triazolium salt) may not have been effectively deprotonated to form the active carbene. This can be due to an insufficiently strong base or the presence of proton sources like water.
-
Solution:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water can quench the active NHC catalyst.
-
Base Strength and Stoichiometry: Use a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure the correct stoichiometric amount of base is used relative to the NHC precatalyst.
-
Pre-catalyst Quality: Verify the purity of the NHC precatalyst. Impurities can inhibit catalyst formation and activity.
-
-
-
Reaction Temperature: The Stetter reaction can be sensitive to temperature fluctuations.
-
Cause: The reaction temperature may be too low, leading to slow reaction kinetics. Conversely, excessively high temperatures can lead to catalyst decomposition and byproduct formation.[2]
-
Solution:
-
Optimize Temperature: Start with the literature-recommended temperature and then systematically vary it in small increments (e.g., 5-10 °C) to find the optimal range for your specific setup.
-
Maintain Consistent Heating: Use a well-calibrated reactor with uniform heating to avoid localized hot or cold spots.
-
-
-
Purity of Starting Materials: Impurities in the starting materials can have a significant impact on the reaction.
-
Cause: The 2-pyridinecarboxaldehyde can be prone to oxidation to the corresponding carboxylic acid. The ethyl acrylate can polymerize, especially if not properly inhibited.
-
Solution:
-
Purify Aldehyde: Use freshly distilled or purified 2-pyridinecarboxaldehyde.
-
Check Acrylate Quality: Ensure the ethyl acrylate contains an appropriate inhibitor and has not polymerized.
-
-
Troubleshooting Workflow: Low Product Yield
Caption: Systematic troubleshooting for low yield.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I'm also seeing significant amounts of byproducts, which is complicating purification. What are these byproducts and how can I minimize their formation?
Answer:
Byproduct formation in the Stetter reaction is often related to side reactions of the aldehyde or the Michael acceptor.
-
Benzoin Condensation of the Aldehyde:
-
Cause: The NHC catalyst can also catalyze the self-condensation of 2-pyridinecarboxaldehyde to form a benzoin-type product. This becomes more prevalent if the concentration of the aldehyde is high relative to the ethyl acrylate, or if the addition of the aldehyde is too rapid.
-
Solution:
-
Slow Addition: Add the 2-pyridinecarboxaldehyde slowly to the reaction mixture containing the ethyl acrylate and the catalyst system. This maintains a low instantaneous concentration of the aldehyde.
-
Stoichiometric Control: Use a slight excess of the ethyl acrylate to ensure the aldehyde is consumed in the desired Stetter reaction.
-
-
-
Polymerization of Ethyl Acrylate:
-
Cause: Ethyl acrylate can undergo anionic polymerization, which can be initiated by the base used to generate the NHC catalyst.
-
Solution:
-
Controlled Temperature: Maintain the reaction at the optimal temperature, as higher temperatures can accelerate polymerization.
-
Appropriate Base: Use a non-nucleophilic base like DBU, which is less likely to initiate polymerization compared to other strong bases.
-
-
-
Oxidation of the Aldehyde:
-
Cause: If the reaction is not performed under an inert atmosphere, the aldehyde can be oxidized to 2-pyridinecarboxylic acid.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the large-scale synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate?
A1: Aprotic polar solvents are generally preferred for the Stetter reaction. For large-scale applications, consider solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, solvent choice can also be influenced by downstream processing and purification considerations. It is crucial to ensure the solvent is rigorously dried before use.
Q2: How can I efficiently purify the final product on a large scale?
A2: Large-scale purification of Ethyl 4-oxo-4-(2-pyridyl)butyrate typically involves a multi-step process:
-
Work-up: After the reaction is complete, the mixture is typically quenched with a weak acid to neutralize the base.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Washes: The organic layer is washed with water and brine to remove water-soluble impurities.
-
Distillation: The final purification is often achieved by vacuum distillation, which is effective at removing non-volatile impurities and unreacted starting materials.[3]
Q3: Are there any specific safety precautions I should take during the large-scale synthesis?
A3: Yes, several safety precautions are essential:
-
Inert Atmosphere: As mentioned, use an inert atmosphere to prevent oxidation and potential side reactions.
-
Temperature Control: The reaction can be exothermic. Ensure the reactor has adequate cooling capacity to manage any potential temperature spikes.
-
Ventilation: Work in a well-ventilated area, especially when handling volatile solvents and reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Experimental Protocol: Large-Scale Synthesis
This protocol provides a general framework for the synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate. Optimization may be required based on your specific equipment and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Pyridinecarboxaldehyde | 107.11 | 1.0 |
| Ethyl acrylate | 100.12 | 1.2 |
| Thiazolium salt (precatalyst) | Varies | 0.1 |
| DBU | 152.24 | 0.12 |
| Anhydrous DMF | - | - |
Procedure:
-
Reactor Setup: Set up a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and an inlet for an inert gas.
-
Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Charging Reagents:
-
Charge the reactor with anhydrous DMF.
-
Add the thiazolium salt precatalyst and DBU to the solvent and stir until dissolved.
-
Add the ethyl acrylate to the reactor.
-
-
Reaction:
-
Heat the mixture to the optimized reaction temperature (e.g., 60-70 °C).
-
Slowly add the 2-pyridinecarboxaldehyde to the reaction mixture over a period of 2-4 hours using a syringe pump.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a dilute aqueous solution of a weak acid (e.g., acetic acid).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield Ethyl 4-oxo-4-(2-pyridyl)butyrate as a colorless to pale yellow oil.
-
References
-
Stetter Reaction Overview: For a comprehensive review of the Stetter reaction, its mechanism, and applic
-
Synthesis of Related Compounds: While not the exact target molecule, this provides insights into the synthesis of similar structures.
-
Reaction Conditions and Temperature Effects: Discusses the impact of temperature on similar reactions, highlighting the potential for resinification at higher temper
-
Large-Scale Synthesis Considerations: Provides context on the challenges and methodologies for scaling up chemical syntheses.
-
Microwave-Assisted Synthesis: While not directly for large-scale, this reference discusses alternative energy sources for similar reactions that can inform process optimiz
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate. As Senior Application Scientists, we have compiled this resource to address common challenges and side reactions encountered during this synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental success.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate, which is commonly prepared via the acylation of a 2-picoline derivative with a succinic acid derivative.
FAQ 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize Ethyl 4-oxo-4-(2-pyridyl)butyrate by reacting the lithium salt of 2-picoline with diethyl succinate, but I am getting very low to no yield of my target molecule. What could be the issue?
Answer:
This is a common challenge that can stem from several factors related to the generation and reactivity of the picolyl anion and the choice of acylating agent.
1. Inefficient Deprotonation of 2-Picoline: The acidity of the methyl protons of 2-picoline is a critical factor. While a strong base like n-butyllithium (n-BuLi) is typically used, incomplete deprotonation can lead to a low concentration of the nucleophilic picolyl anion.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Any trace of water will quench the organolithium reagent and the picolyl anion. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon), and use anhydrous solvents.
-
Base Equivalents: Use a slight excess of n-BuLi (1.05-1.1 equivalents) to ensure complete deprotonation.
-
Temperature Control: The deprotonation is typically carried out at low temperatures (-78 °C to -40 °C) to minimize side reactions of the organolithium reagent.
-
2. Competing Self-Condensation of the Picolyl Anion: The generated picolyl anion is a strong nucleophile and can react with unreacted 2-picoline or other electrophilic species present in the reaction mixture, leading to dimerization or oligomerization.
3. Issues with the Acylating Agent (Diethyl Succinate): While diethyl succinate is a logical choice, its reactivity might not be optimal. The ethoxide leaving group is not as readily displaced as a halide.
-
Alternative Acylating Agents: Consider using a more reactive succinic acid derivative, such as ethyl 3-chloroformylpropionate (the mono-acid chloride of succinic acid ethyl ester) . This will provide a much more electrophilic center for the picolyl anion to attack.
Workflow for Improved Yield:
Caption: Recommended workflow for the synthesis.
FAQ 2: Formation of a Dark, Tarry, or Polymeric Side Product
Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a significant amount of an intractable tar-like substance instead of my desired product. What is causing this polymerization?
Answer:
The formation of dark, polymeric material is often indicative of uncontrolled side reactions, particularly the self-condensation of 2-acetylpyridine, which can be formed in situ or used as a starting material. Under basic conditions, the acetyl group's alpha-protons are acidic and can be deprotonated, leading to a cascade of aldol and Michael-type reactions.
Key Side Reaction Pathway: Self-Condensation of 2-Acetylpyridine
If 2-acetylpyridine is used as a precursor or formed during the reaction, it can undergo self-condensation in the presence of a base. This can lead to a variety of complex products, including dimers, trimers, and cyclized compounds.[1]
Caption: Pathway of 2-acetylpyridine self-condensation.
Troubleshooting Strategies:
-
Control of Stoichiometry and Addition Rate:
-
If reacting a picolyl anion with an acylating agent, add the solution of the picolyl anion slowly to a solution of the acylating agent. This ensures that the picolyl anion reacts with the desired electrophile rather than with itself or other intermediates.
-
-
Temperature Management: Maintain a low reaction temperature (e.g., -78 °C) during the addition to minimize the rate of side reactions.
-
Choice of Base: If using a weaker base than n-BuLi, such as sodium ethoxide (NaOEt) with 2-acetylpyridine, be aware that this can promote self-condensation. Using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can sometimes provide better control by rapidly and completely forming the enolate before it has a chance to react with the starting ketone.
FAQ 3: Product Instability During Workup and Purification
Question: I seem to be losing a significant portion of my product during the aqueous workup and column chromatography. Is Ethyl 4-oxo-4-(2-pyridyl)butyrate unstable?
Answer:
Yes, β-keto esters can be sensitive to both acidic and basic conditions, leading to hydrolysis and/or decarboxylation.
1. Hydrolysis of the Ester: Under both acidic and basic aqueous conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-oxo-4-(2-pyridyl)butanoic acid).[2]
-
Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions can directly attack the ester carbonyl, leading to the formation of the carboxylate salt.
2. Decarboxylation of the β-Keto Acid: If the ester is hydrolyzed to the β-keto acid, this intermediate can readily undergo decarboxylation upon heating to yield 1-(2-pyridyl)propan-1-one.[3][4] This is a common reaction for β-keto acids.[5]
Caption: Degradation pathways of the product.
Recommendations for Workup and Purification:
-
Neutralize Carefully: During the aqueous workup, carefully neutralize the reaction mixture to a pH of ~7 before extraction. Avoid strongly acidic or basic conditions for extended periods.
-
Use a Mild Drying Agent: Use anhydrous sodium sulfate or magnesium sulfate to dry the organic extracts.
-
Purification:
-
Column Chromatography: Use a silica gel column and elute with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). It is advisable to add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to prevent streaking and potential degradation on the acidic silica gel.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method.
-
II. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate via Acylation of 2-Picoline
This protocol is a generalized procedure based on common organic synthesis techniques for acylation of picolyl anions.
Materials:
-
2-Picoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 3-chloroformylpropionate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Triethylamine
Procedure:
-
Preparation of the Picolyl Anion: a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF. b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Add 2-picoline (1.0 equivalent) to the THF. d. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. e. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Acylation Reaction: a. In a separate oven-dried flask, dissolve ethyl 3-chloroformylpropionate (1.2 equivalents) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly transfer the picolyl anion solution from the first flask to the solution of the acyl chloride via cannula, maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Workup and Isolation: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). d. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes containing 0.5% triethylamine. b. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Quantitative Data Summary:
| Reagent | Molar Equivalents |
| 2-Picoline | 1.0 |
| n-Butyllithium (n-BuLi) | 1.1 |
| Ethyl 3-chloroformylpropionate | 1.2 |
III. References
-
Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Available at: [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]
-
ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
-
YouTube. (2024). Acylations of Nucleophiles | LTQ 7.1, Spring 2024. Available at: [Link]
-
Quora. (2017). Why does pyridine not give a Friedel craft reaction?. Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from the reaction of succinic acid and acetic anhydride. Available at: [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Available at: [Link]
-
ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Available at: [Link]
-
RACO. (n.d.). Utility of 4-(4-acetoaminophenyl)-4- oxo-but-2-enoic acid to prepare Pyran and Pyridine derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]
-
ResearchGate. (2025). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available at: [Link]
-
National Center for Biotechnology Information. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. PubMed. Available at: [Link]
-
YouTube. (2018). Decarboxylation Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
ACS Publications. (n.d.). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 4-oxo-4-(2-pyridyl)butyrate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Small molecules containing heterocyclic scaffolds, such as pyridine, have consistently demonstrated a broad spectrum of biological activities, making them a cornerstone of drug discovery programs.[1][2] This guide provides a comprehensive comparison of the biological activity of "Ethyl 4-oxo-4-(2-pyridyl)butyrate" and its structurally similar compounds, offering insights into their potential as anticancer and anti-inflammatory agents. While direct experimental data for Ethyl 4-oxo-4-(2-pyridyl)butyrate is not extensively available in the public domain, this guide synthesizes information from studies on closely related analogs to provide a predictive overview of its potential bioactivity and to highlight key structure-activity relationships.
Introduction to Pyridyl Ketones and Butyrate Esters in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to form hydrogen bonds and participate in various intermolecular interactions contributes to its versatility as a pharmacophore.[2] When incorporated into a keto-ester structure like Ethyl 4-oxo-4-(2-pyridyl)butyrate, the pyridine moiety is expected to significantly influence the molecule's biological profile.
Similarly, the butyrate functional group is not merely a simple ester. Butyrate, a short-chain fatty acid, is a natural product of gut microbial fermentation and is known to possess a range of biological effects, including the inhibition of histone deacetylases (HDACs), which can lead to the induction of apoptosis in cancer cells and modulation of inflammatory responses.[3][4] The ethyl ester in the target molecule serves as a common prodrug strategy to enhance cell permeability.
This guide will explore the anticipated biological activities of Ethyl 4-oxo-4-(2-pyridyl)butyrate by examining experimental data from two key classes of analogous compounds:
-
Pyridyl-containing keto-acid/ester derivatives: To understand the contribution of the 4-oxo-4-(2-pyridyl) moiety.
-
Butyrate and its derivatives: To elucidate the potential roles of the butyrate group in cytotoxicity and anti-inflammatory action.
Anticancer Activity: A Tale of Two Moieties
The combination of a pyridine ring and a butyrate functional group in Ethyl 4-oxo-4-(2-pyridyl)butyrate suggests a potential for anticancer activity through multiple mechanisms.
The Cytotoxic Potential of the Butyrate Moiety
Butyrate and its derivatives are well-documented for their ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[3] This effect is largely attributed to their role as HDAC inhibitors. A comparative study on the effect of short-chain fatty acids on breast cancer cells provides valuable quantitative data.
Table 1: Comparative Cytotoxicity of Butyrate and Propionate on MCF-7 Breast Cancer Cells [4]
| Compound | IC50 (mM) |
| Sodium Butyrate | 1.26 |
| Sodium Propionate | 4.5 |
This data clearly demonstrates the superior cytotoxic potency of butyrate over propionate, highlighting the significance of the butyrate structure in inducing cancer cell death.[4] Another study on pinostrobin butyrate, a compound containing a butyrate ester, reported an IC50 value of 0.40 mM against the T47D breast cancer cell line, further supporting the anticancer potential of butyrate-containing molecules.
The Role of the Pyridyl Ketone Scaffold
Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, which are structurally similar to the target compound, have shown promise as anticancer agents.[1] While specific IC50 values for direct derivatives are limited, related heterocyclic compounds incorporating a butanoic acid moiety have demonstrated significant cytotoxic effects against various cancer cell lines.[1] This suggests that the 4-oxo-4-(pyridyl) core can serve as a valuable scaffold for the design of novel anticancer drugs.
The anticipated mechanism of action for Ethyl 4-oxo-4-(2-pyridyl)butyrate would likely involve a synergistic effect between the HDAC inhibitory activity of the butyrate moiety and the inherent anticancer properties of the pyridyl ketone scaffold.
Anti-inflammatory Potential: Targeting Inflammatory Pathways
Both pyridine and butyrate derivatives have been independently investigated for their anti-inflammatory properties.
Butyrate's Role in Modulating Inflammation
Butyrate is a known modulator of the immune system and has demonstrated anti-inflammatory effects in various in vitro and in vivo models.[3][5] It can suppress the production of pro-inflammatory cytokines and modulate the activity of immune cells.[6] A study on pyridine carbothioamide analogs provided quantitative data on their in vitro anti-inflammatory activity.
Table 2: In Vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogs [2]
| Compound | IC50 (µM) |
| R6 | 10.25 ± 0.0 |
| R3 | 23.15 ± 4.24 |
These findings highlight the potential of pyridine-containing compounds to inhibit inflammatory pathways, with IC50 values in the low micromolar range.[2]
Pyridyl Ketones in Inflammation
Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid that include a piperazine moiety have been shown to possess significant anti-inflammatory and analgesic properties in animal models.[1] This suggests that the pyridyl ketone core can be functionalized to develop potent anti-inflammatory agents.
The following diagram illustrates a general workflow for evaluating the in vivo anti-inflammatory activity of such compounds.
Figure 1: Workflow for in vivo anti-inflammatory activity assessment.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structural features can be hypothesized to influence the biological activity of Ethyl 4-oxo-4-(2-pyridyl)butyrate and its analogs:
-
The Butyrate Chain Length: The four-carbon chain of butyrate appears to be optimal for HDAC inhibition and cytotoxic activity compared to shorter chains like propionate.[4]
-
The Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl or 4-pyridyl) can significantly impact receptor binding and overall activity.
-
Substituents on the Pyridine Ring: The addition of various functional groups to the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.[2]
-
The Keto Group: The carbonyl group at the 4-position is a key feature that can participate in hydrogen bonding with biological targets.
-
The Ethyl Ester: While enhancing cell permeability, the ester may be hydrolyzed in vivo to the corresponding carboxylic acid, which could be the more active form of the molecule.
The following diagram illustrates the key pharmacophoric features of the 4-oxo-4-(pyridyl)butyrate scaffold.
Figure 2: Key pharmacophoric features of the 4-oxo-4-(pyridyl)butyrate scaffold.
Experimental Protocols
To facilitate further research and comparative studies, this section provides standardized protocols for assessing the cytotoxic and anti-inflammatory activities of small molecules like Ethyl 4-oxo-4-(2-pyridyl)butyrate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Figure 3: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: Calculate the IC50 value for the inhibition of NO production.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of Ethyl 4-oxo-4-(2-pyridyl)butyrate is currently limited, the analysis of structurally related compounds provides a strong rationale for its potential as a dual anticancer and anti-inflammatory agent. The presence of both a pyridine ring and a butyrate moiety suggests a multi-target mechanism of action, which is a desirable characteristic in modern drug design.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of 4-oxo-4-(pyridyl)butyrate derivatives to establish clear structure-activity relationships. In vitro studies should include a panel of cancer cell lines and assays to investigate the mechanism of action, such as HDAC inhibition and apoptosis induction. In vivo studies in relevant animal models of cancer and inflammation will be crucial to validate the therapeutic potential of these compounds. The insights gained from such studies will be invaluable for the development of novel and effective therapeutic agents based on the 4-oxo-4-(pyridyl)butyrate scaffold.
References
- Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents.
- Anti-Cancer Activity of Deriv
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.
- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH.
- Proof-of-Principle Study Suggesting Potential Anti-Inflammatory Activity of Butyrate and Propion
- Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. MDPI.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Ethyl butyr
- Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed.
- Anti-cancer effects of butyrate: use of micro-array technology to investig
- Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.
-
Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][7][8]triazin-3-yl)formate. PubMed.
- synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
- Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7. PubMed.
- Synthesis, in vitro Antibacterial and in vivo Anti-Inflamm
- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evalu
- Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. Bentham Science.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides.
- Novel Aza-resveratrol analogs: synthesis, characterization and anticancer activity against breast cancer cell lines. PubMed.
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI.
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
Sources
- 1. Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of sodium butyrate and sodium propionate on proliferation, cell cycle and apoptosis in human breast cancer cells MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proof-of-Principle Study Suggesting Potential Anti-Inflammatory Activity of Butyrate and Propionate in Periodontal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-oxo-4-(2-pyridyl)butyrate | 26749-23-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Ethyl 4-oxo-4-(2-pyridyl)butyrate Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, small molecules capable of targeting epigenetic regulatory mechanisms have emerged as a promising class of anticancer drugs. This guide provides an in-depth comparative analysis of a hypothetical series of derivatives based on the core structure of "Ethyl 4-oxo-4-(2-pyridyl)butyrate." While direct comparative experimental data for this specific series is not yet publicly available, this document synthesizes established structure-activity relationship (SAR) principles from analogous compounds to predict their relative efficacy. The primary mechanism of action explored is the inhibition of histone deacetylases (HDACs), a family of enzymes often dysregulated in cancer.[1][2][3][4][5]
This guide is structured to provide a comprehensive understanding of the rationale behind the molecular design, the experimental workflows for efficacy evaluation, and a predictive comparison of the proposed derivatives.
Introduction: The Therapeutic Potential of Pyridyl-Butyrate Scaffolds
The core structure, Ethyl 4-oxo-4-(2-pyridyl)butyrate, combines two key pharmacophores: a pyridine ring and a butyrate moiety. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The butyrate functional group is significant as butyric acid itself is a known inhibitor of histone deacetylases (HDACs).[1][6] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3][4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2][5] Inhibitors of HDACs can reverse this process, leading to the re-expression of these critical genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][7]
This guide will explore a hypothetical series of derivatives of Ethyl 4-oxo-4-(2-pyridyl)butyrate, designed to optimize their potential as HDAC inhibitors and cytotoxic agents against cancer cells. The proposed modifications are based on established SAR principles for pyridine-containing compounds and known HDAC inhibitors.
Synthesis of the Core Scaffold and its Derivatives
The foundational molecule, Ethyl 4-oxo-4-(2-pyridyl)butyrate, can be synthesized via a Claisen condensation reaction.[8][9][10] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester. In this case, ethyl 2-pyridylacetate would be reacted with ethyl acetate in the presence of a strong base like sodium ethoxide.
Caption: General workflow for the Claisen condensation synthesis of the core scaffold.
From this core structure, a series of derivatives can be synthesized to explore the structure-activity relationship. The following table outlines a proposed set of derivatives with modifications on the pyridine ring, designed to probe the effects of electronic and steric properties on biological activity.
| Derivative ID | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Rationale for Inclusion |
| EPB-H | H | H | H | Parent Compound |
| EPB-OMe | OCH₃ | H | H | Electron-donating group, known to enhance activity in some pyridines. |
| EPB-Cl | Cl | H | H | Electron-withdrawing group, explores electronic effects. |
| EPB-NH₂ | NH₂ | H | H | Hydrogen bond donor, can interact with enzyme active sites. |
| EPB-NO₂ | NO₂ | H | H | Strong electron-withdrawing group. |
| EPB-Me | H | CH₃ | H | Introduces steric bulk and lipophilicity. |
| EPB-diMe | H | CH₃ | CH₃ | Increases steric hindrance near the nitrogen. |
Experimental Evaluation of Efficacy
To compare the efficacy of these derivatives, a two-tiered experimental approach is proposed: an in vitro enzymatic assay to determine direct HDAC inhibition and a cell-based cytotoxicity assay to assess the effect on cancer cell viability.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
The primary mechanism of action is hypothesized to be HDAC inhibition. A fluorometric assay can be used to quantify the HDAC inhibitory activity of each derivative.[11][12][13][14][15]
Principle: This assay utilizes a substrate containing an acetylated lysine residue and a fluorescent reporter. In the presence of HDAC activity, the acetyl group is removed. A developer solution then cleaves the deacetylated substrate, releasing the fluorophore, which can be quantified. The presence of an HDAC inhibitor will prevent this deacetylation, resulting in a lower fluorescence signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add diluted HDAC enzyme to each well.
-
Add serial dilutions of the test compounds (derivatives) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[12][13] Include wells with DMSO as a vehicle control.
-
Pre-incubate the enzyme and inhibitors.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each concentration of the derivatives.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro HDAC inhibition assay.
Cell-Based Cytotoxicity Assay (MTT Assay)
To determine the anticancer efficacy of the derivatives, a cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is essential.[16][17][18][19][20] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media and conditions.
-
-
Assay Procedure (96-well plate format):
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Treat the cells with serial dilutions of the derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[19]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[17][20]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).[18]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the derivatives relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Sources
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. caymanchem.com [caymanchem.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-oxo-4-(2-pyridyl)butyrate
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-oxo-4-(2-pyridyl)butyrate, a compound of interest in various synthetic pathways. The procedures outlined herein are grounded in established safety principles and best practices for handling hazardous chemical waste.
The fundamental principle guiding the disposal of any chemical is a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for Ethyl 4-oxo-4-(2-pyridyl)butyrate, a conservative approach must be adopted by considering the hazards associated with its core functional groups: the pyridyl ring and the ethyl ester. Pyridine and its derivatives are known for their potential toxicity and environmental hazards, while esters can be flammable and irritants[1][2][3]. Therefore, Ethyl 4-oxo-4-(2-pyridyl)butyrate must be treated as hazardous chemical waste.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the structural components of Ethyl 4-oxo-4-(2-pyridyl)butyrate, the following potential hazards should be anticipated:
-
Flammability: The presence of the ethyl ester suggests the compound may be flammable[4][5].
-
Toxicity: The pyridyl moiety indicates potential toxicity if ingested, inhaled, or absorbed through the skin[1][3].
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract[4][6].
-
Environmental Hazard: Pyridine-containing compounds can be harmful to aquatic life and should not be released into the environment[1][2].
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors[1][7]. |
II. Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal[8][9].
Step-by-Step Waste Collection Procedure:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for Ethyl 4-oxo-4-(2-pyridyl)butyrate waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid[10][11].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 4-oxo-4-(2-pyridyl)butyrate," and the primary hazard symbols (e.g., flammable, toxic, irritant)[10][12].
-
Waste Streams:
-
Neat (Undiluted) Compound: Collect any unused or excess Ethyl 4-oxo-4-(2-pyridyl)butyrate directly into the designated hazardous waste container.
-
Contaminated Solids: Any solid materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips, silica gel) should also be placed in the same designated container[2].
-
Contaminated Solvents: If the compound is in a solvent, it should be collected in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on the solvent used. Do not mix incompatible waste streams[8][9].
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste[10].
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials[8][12].
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[10].
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood[1][13].
-
Containment: For liquid spills, use a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill[1][3][13].
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container[1][13].
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the decontamination materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
IV. Final Disposal Pathway
The ultimate disposal of Ethyl 4-oxo-4-(2-pyridyl)butyrate must be handled by a licensed hazardous waste disposal company[14][15][16]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[2][14][17].
Workflow for Final Disposal:
Caption: Disposal workflow for Ethyl 4-oxo-4-(2-pyridyl)butyrate.
V. Causality and Self-Validation
The protocols described in this guide are designed as a self-validating system to ensure safety and compliance.
-
Hazard-Based Approach: By treating the compound as hazardous based on its functional groups, we ensure a high level of precaution, even in the absence of specific data. This proactive approach minimizes the risk of unforeseen incidents.
-
Segregation Prevents Reactions: The strict protocol for waste segregation is a critical control measure to prevent accidental mixing of incompatible chemicals, which could lead to exothermic reactions, gas evolution, or the formation of more hazardous substances[8][9].
-
Containment and Labeling Ensure Clarity: The use of clearly labeled, closed containers prevents spills, reduces exposure, and provides essential information to all personnel and waste handlers, ensuring the waste is managed appropriately at every stage[10][11].
-
Professional Disposal for Environmental Protection: The final step of engaging a licensed disposal company ensures that the waste is treated and disposed of in accordance with all federal, state, and local regulations, thereby protecting the environment from contamination[11][14][15].
By adhering to these procedures, researchers and laboratory professionals can confidently manage the disposal of Ethyl 4-oxo-4-(2-pyridyl)butyrate, upholding the highest standards of safety, compliance, and environmental responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid ethyl ester. Retrieved from [Link]
-
PCW. (2020). Safety Data Sheet - ETHYL BUTYRATE. Retrieved from [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet Ethyl butyrate. Retrieved from [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl butyrate, 99%. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
UMNOrganicChemistry. (2013, June 6). Handling Lab Waste [Video]. YouTube. Retrieved from [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. epa.gov [epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
